molecular formula C7H6Cl2N2 B1322050 5-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 3931-68-8

5-Chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1322050
CAS No.: 3931-68-8
M. Wt: 189.04 g/mol
InChI Key: HDGYDQGPMRUIQO-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom attached at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Mechanism of Action

Target of Action

5-Chloroimidazo[1,2-a]pyridine hydrochloride is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have been identified as potential antituberculosis agents , suggesting that their primary targets may be proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Mode of Action

Other imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis . This suggests that these compounds may interact with their targets in a way that disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.

Biochemical Pathways

Given its potential as an antituberculosis agent, it is likely that this compound affects pathways crucial for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The compound’s molecular weight (15258 g/mol) and its hydrochloride form suggest that it may have good water solubility, which could potentially enhance its bioavailability .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH. The compound is recommended to be stored in a dry, cool environment , suggesting that it may be sensitive to moisture and heat.

Biochemical Analysis

Biochemical Properties

5-Chloroimidazo[1,2-a]pyridine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in radical reactions, such as transition metal catalysts and metal-free oxidants . These interactions can lead to the formation of new chemical bonds, thereby modifying the structure and function of the target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of key signaling molecules, leading to changes in cellular behavior . Additionally, this compound has been observed to impact gene expression, resulting in altered levels of specific proteins that are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time due to degradation or other factors . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity becomes pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, it can affect the levels of specific metabolites, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues and compartments . The distribution of this compound is influenced by its interactions with binding proteins, which can affect its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The chlorination at the 5-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or reduce specific functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dechlorinated products.

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating infectious diseases and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the chlorine substitution.

    6-Chloroimidazo[1,2-a]pyridine: A similar compound with the chlorine atom at the 6-position.

    Imidazo[1,2-a]pyridine-3-carboxamide: A derivative with a carboxamide group at the 3-position.

Uniqueness

5-Chloroimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGYDQGPMRUIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621322
Record name 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3931-68-8
Record name Imidazo[1,2-a]pyridine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3931-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-6-chloropyridine (20.00 g, 156 mmol) in ethanol (300 mL) at ambient temperature was added chloroacetaldehyde (26.1 mL of a 50% aqueous solution, 202 mmol). The reaction mixture was heated at refux for 5 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was treated with dichloromethane (400 mL) and the dichloromethane layer was decanted. The resultant brown gummy solid was treated with a mixture of methanol (20 mL) and diethyl ether (500 mL). The colorless solid so obtained was collected by filtration to afford 5-chloroimidazo[1,2-a]pyridine hydrochloride (13.26 g, 45% yield). The filtrate was combined with the aforementioned dichloromethane layer and the mixture concentrated in vacuo. The residue was dissolved in dichloromethane (500 mL). The resulting solution was washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluting with a 40-95% gradient of ethyl acetate in hexanes to afford a second batch of 5-chloroimidazo[1,2-a]pyridine as a brown liquid in 39% yield (9.18 g): 1H NMR (300 MHz, DMSO-d6) δ8.02 (s, 1H), 7.74 (s, 1H), 7.65 (d, J=9.0 Hz, 1H), 7.31 (dd, J=7.5, 7.5 Hz, 1H), 7.19 (d, J=7.2 Hz, 1H); MS (ES+) m/z 153.0 (M+1), 155.0 (M+1).
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